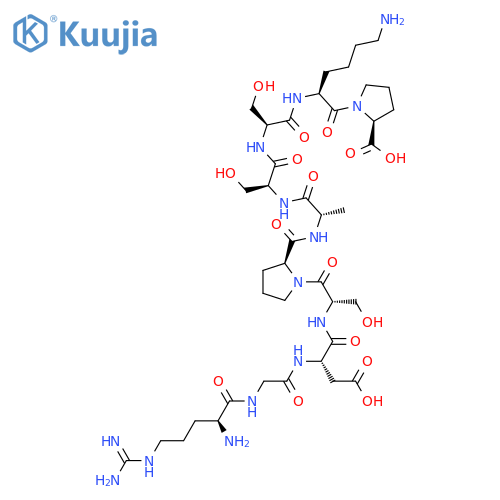- Targeting of polyamidoamine-DNA nanoparticles using the Staudinger ligation: Attachment of an RGD motif either before or after complexation, Bioorganic & Medicinal Chemistry, 2008, 16(13), 6641-6650
Cas no 91575-25-6 (L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl-)

91575-25-6 structure
商品名:L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl-
CAS番号:91575-25-6
MF:C40H68N14O16
メガワット:1001.05212879181
MDL:MFCD00076453
CID:799920
PubChem ID:24891126
L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl- 化学的及び物理的性質
名前と識別子
-
- L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl-
- ARG-GLY-ASP-SER-PRO-ALA-SER-SER-LYS-PRO
- H-Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro-OH
- RGDSPASSKP
- R-G-D-S-P-A-S-S-K-P
- L-Arginylglycyl-L-α-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl-L-proline (ACI)
- L-Proline, 1-[N2-[N-[N-[N-[1-[N-[N-(N-L-arginylglycyl)-L-α-aspartyl]-L-seryl]-L-prolyl]-L-alanyl]-L-seryl]-L-seryl]-L-lysyl]- (ZCI)
- 103: PN: WO2008113030 SEQID: 104 unclaimed sequence
- 10: PN: WO2007074747 SEQID: 1 unclaimed protein
- 11: PN: KR20090132815 PAGE: 3 claimed sequence
- 11: PN: KR20090132911 SEQID: 106 claimed protein
- 11: PN: US20130052712 SEQID: 12 claimed protein
- 12: PN: KR20160113372 SEQID: 12 claimed sequence
- 12: PN: KR20160129982 SEQID: 12 claimed sequence
- 12: PN: WO2011025158 SEQID: 12 claimed sequence
- 12: PN: WO2013007839 SEQID: 53 claimed protein
- 13: PN: JP2003089648 SEQID: 14 unclaimed
- 14: PN: JP2006042811 SEQID: 1 unclaimed protein
- 14: PN: JP2007176871 SEQID: 1 unclaimed protein
- 14: PN: KR20120114072 SEQID: 12 unclaimed protein
- 15: PN: JP2004000070 SEQID: 17 unclaimed protein
- 15: PN: WO2019018660 SEQID: 21 claimed protein
- 17: PN: JP2003210166 SEQID: 17 unclaimed protein
- 17: PN: JP2004049921 SEQID: 17 unclaimed protein
- 19: PN: KR20140027031 SEQID: 20 claimed protein
- 1: PN: JP2006042812 SEQID: 1 unclaimed protein
- 1: PN: JP2006045206 SEQID: 1 unclaimed protein
- 1: PN: JP2006045207 SEQID: 1 unclaimed protein
- 1: PN: US20140005356 SEQID: 12 claimed sequence
- 26: PN: EP2455104 SEQID: 28 claimed protein
- 26: PN: WO2012065751 SEQID: 28 claimed protein
- 28: PN: US20140004158 SEQID: 29 claimed sequence
- 2: PN: JP2008195682 SEQID: 2 unclaimed protein
- 2: PN: JP2008195683 SEQID: 2 unclaimed protein
- 2: PN: US20040023391 PAGE: 9 claimed protein
- 35: PN: DE102008060991 PAGE: 9/20 claimed protein
- 35: PN: DE102008060992 TABLE: 1 claimed protein
- 3: PN: JP2004000471 SEQID: 17 unclaimed protein
- 481: PN: WO0069900 SEQID: 1168 unclaimed sequence
- 4: PN: WO02098477 PAGE: 58 claimed protein
- 54: PN: WO2014027042 SEQID: 54 claimed protein
- 5: PN: JP2002281964 SEQID: 21 unclaimed sequence
- 5: PN: KR20150027940 SEQID: 6 claimed protein
- 5: PN: KR20160026441 SEQID: 20 claimed protein
- 5: PN: US20150064143 SEQID: 5 claimed sequence
- 5: PN: WO2017036533 SEQID: 5 claimed protein
- 6: PN: KR20170136178 PAGE: 3 claimed sequence
- 6: PN: KR20210147311 PAGE: 3 claimed sequence
- 6: PN: WO2021123799 SEQID: 6 claimed protein
- 7: PN: JP2002320666 SEQID: 21 unclaimed sequence
- 918: PN: US20090175821 SEQID: 1168 claimed protein
- 96: PN: WO2008134544 SEQID: 101 unclaimed protein
- RASG 1
- 91575-25-6
- CS-0137093
- JMBLPSUDFRAOLU-SMNCUOCCSA-N
- (2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
- HY-P2635
-
- MDL: MFCD00076453
- インチ: 1S/C40H68N14O16/c1-20(31(61)50-24(17-55)35(65)51-25(18-56)34(64)49-22(8-2-3-11-41)37(67)54-14-6-10-28(54)39(69)70)47-36(66)27-9-5-13-53(27)38(68)26(19-57)52-33(63)23(15-30(59)60)48-29(58)16-46-32(62)21(42)7-4-12-45-40(43)44/h20-28,55-57H,2-19,41-42H2,1H3,(H,46,62)(H,47,66)(H,48,58)(H,49,64)(H,50,61)(H,51,65)(H,52,63)(H,59,60)(H,69,70)(H4,43,44,45)/t20-,21-,22-,23-,24-,25-,26-,27-,28-/m0/s1
- InChIKey: JMBLPSUDFRAOLU-SMNCUOCCSA-N
- ほほえんだ: C(N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(N1CCC[C@H]1C(=O)O)=O)(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](N)CCCNC(N)=N
計算された属性
- せいみつぶんしりょう: 1000.49000
- どういたいしつりょう: 1000.49377214g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 17
- 水素結合受容体数: 30
- 重原子数: 70
- 回転可能化学結合数: 40
- 複雑さ: 1900
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 9
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -12.8
- トポロジー分子極性表面積: 496Ų
- ひょうめんでんか: 0
- 互変異性体の数: 256
じっけんとくせい
- 色と性状: はくしょくふんまつ
- PSA: 493.55000
- LogP: -3.52730
- ようかいせい: 水に溶ける
L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl- セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:−20°C
L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AAPPTec | P002389-10mg |
RGDSPASSKP |
91575-25-6 | 10mg |
$665.00 | 2024-07-19 | ||
| AAPPTec | P002389-25mg |
RGDSPASSKP |
91575-25-6 | 25mg |
$1.330.00 | 2024-07-19 | ||
| abcr | AB545437-5mg |
R-G-D-S-P-A-S-S-K-P Trifluoroacetate; . |
91575-25-6 | 5mg |
€605.80 | 2025-02-17 | ||
| A2B Chem LLC | AH82581-25mg |
ARG-GLY-ASP-SER-PRO-ALA-SER-SER-LYS-PRO |
91575-25-6 | 25mg |
$1665.00 | 2024-05-20 | ||
| A2B Chem LLC | AH82581-10mg |
ARG-GLY-ASP-SER-PRO-ALA-SER-SER-LYS-PRO |
91575-25-6 | 10mg |
$883.00 | 2024-05-20 | ||
| abcr | AB545437-5 mg |
R-G-D-S-P-A-S-S-K-P Trifluoroacetate; . |
91575-25-6 | 5mg |
€569.50 | 2023-04-14 | ||
| AAPPTec | P002389-5mg |
RGDSPASSKP |
91575-25-6 | 5mg |
$400.00 | 2024-07-19 | ||
| abcr | AB545437-1mg |
R-G-D-S-P-A-S-S-K-P Trifluoroacetate; . |
91575-25-6 | 1mg |
€188.50 | 2025-02-17 | ||
| abcr | AB545437-1 mg |
R-G-D-S-P-A-S-S-K-P Trifluoroacetate; . |
91575-25-6 | 1mg |
€179.50 | 2023-04-14 | ||
| A2B Chem LLC | AH82581-5mg |
ARG-GLY-ASP-SER-PRO-ALA-SER-SER-LYS-PRO |
91575-25-6 | 5mg |
$1149.00 | 2024-07-18 |
L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl- 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid , Triethylsilane Solvents: Water ; 2 h
リファレンス
合成方法 2
はんのうじょうけん
リファレンス
- Synthesis of cyclic oligopeptides containing an Arg-Gly-Asp (RGD) sequence, Chemical & Pharmaceutical Bulletin, 1999, 47(12), 1799-1801
L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl- Preparation Products
L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl- 関連文献
-
1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
91575-25-6 (L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl-) 関連製品
- 117830-79-2(Enterostatin, human)
- 62087-72-3(L-Arginine, L-a-aspartyl-L-seryl-L-a-aspartyl-L-prolyl-)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 624-75-9(Iodoacetonitrile)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:91575-25-6)L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl-

清らかである:99%
はかる:5mg
価格 ($):337.0